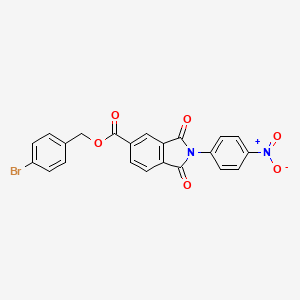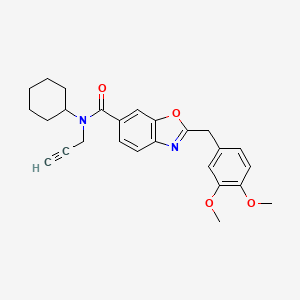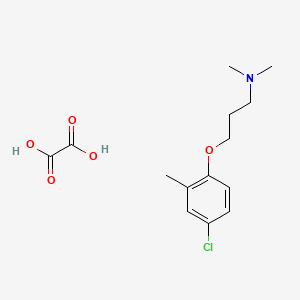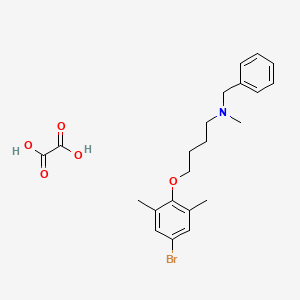![molecular formula C17H24N2O7 B4040027 3-methyl-1-[3-(4-nitrophenoxy)propyl]piperidine oxalate](/img/structure/B4040027.png)
3-methyl-1-[3-(4-nitrophenoxy)propyl]piperidine oxalate
Overview
Description
3-methyl-1-[3-(4-nitrophenoxy)propyl]piperidine oxalate is a useful research compound. Its molecular formula is C17H24N2O7 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.15835111 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anticancer Potential
Nitroxides, including derivatives of piperidine, exhibit significant antioxidant and anticancer activities. Their unique redox cycling ability enables them to mimic superoxide dismutase (SOD), modulate catalase-like activity, scavenge reactive free radicals, and inhibit oxidative stress-induced damage. These properties make them potential candidates for therapeutic applications against various cancers and oxidative stress-related conditions. Studies have explored their application in breast, hepatic, lung, ovarian, lymphatic, and thyroid cancers, showcasing their broad-spectrum anticancer efficacy (Lewandowski & Gwoździński, 2017).
Neuroprotective Effects
The neuroprotective effects of certain compounds, including those related to piperidine derivatives, have been observed in models of neurodegenerative diseases. For instance, resveratrol, a compound structurally distinct but relevant in the context of neuroprotection, demonstrated protective effects against MPTP-induced toxicity in Drosophila melanogaster, a model for Parkinson's disease research. These effects were attributed to antioxidant and anti-inflammatory properties, suggesting that similar piperidine derivatives could offer neuroprotective benefits (Abolaji et al., 2018).
Environmental Detoxification
Piperidine derivatives have been explored for their potential in environmental detoxification, specifically in the decomposition of hazardous substances via advanced oxidation processes. The photoassisted Fenton reaction, for instance, has been utilized to decompose organic pollutants effectively, indicating the potential use of piperidine derivatives in enhancing these reactions for water treatment and pollutant degradation (Pignatello & Sun, 1995).
Imaging and Diagnostic Applications
Nitroxide radicals derived from piperidine have been utilized as contrast agents in magnetic resonance imaging (MRI), providing insights into the intracellular redox status of tumors. These compounds offer a non-invasive means to assess the oxidative environment within tumors, potentially aiding in diagnosis and treatment planning. The rate of contrast loss in MRI has been correlated to the reducing power of tissue, allowing for the differentiation between tumor and normal tissue (Hyodo et al., 2006).
Polymerization Processes
Piperidine derivatives have been investigated for their role in controlled radical polymerization processes. These studies have highlighted the potential of nitroxide-mediated polymerization for the synthesis of polymers with desirable properties, offering precise control over molecular weight and polymer structure. This application is critical for developing advanced materials with tailored functionalities (Ansong et al., 2009).
Properties
IUPAC Name |
3-methyl-1-[3-(4-nitrophenoxy)propyl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.C2H2O4/c1-13-4-2-9-16(12-13)10-3-11-20-15-7-5-14(6-8-15)17(18)19;3-1(4)2(5)6/h5-8,13H,2-4,9-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZPKAHOGCSTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethanamine;oxalic acid](/img/structure/B4039946.png)
![N-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4039955.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B4039959.png)


![8-[2-(4-Chloro-3-methylphenoxy)ethoxy]-2-methylquinoline;oxalic acid](/img/structure/B4039981.png)

![[2-bromo-4-[(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-6-methoxyphenyl] methanesulfonate](/img/structure/B4040001.png)
![1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]-2-methylimidazole;oxalic acid](/img/structure/B4040007.png)

![2,6-Dimethyl-4-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]morpholine;oxalic acid](/img/structure/B4040022.png)

![4-[3-(2,6-Dimethoxyphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040043.png)

